SR9243

Vue d'ensemble

Description

SR9243 is a selective inverse agonist of the nuclear receptor liver-X-receptor (LXR) that targets the Warburg effect, inhibiting glycolysis and lipogenesis by reducing glycolytic and lipogenic gene expression . It is believed to enhance corepressor recruitment to LXRs at target-gene promoters, resulting in suppression of gene expression .

Synthesis Analysis

SR9243 has been used in studies involving immunoliposomes, which are developed for specific delivery of SR into MACS-enriched CD133+ CSCs . The study showed that these immunoliposomes, having an average size of 64.79 nm, can encapsulate SR in maximum proportion .Molecular Structure Analysis

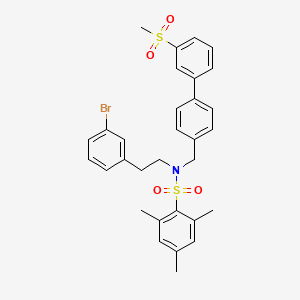

The molecular formula of SR9243 is C31H32BrNO4S2 . It is also known as N-[2-(3-Bromophenyl)ethyl]-2,4,6-trimethyl-N-[[3′-(methylsulfonyl)[1,1′-biphenyl]-4-yl]methyl]benzenesulfonamide .Chemical Reactions Analysis

SR9243 acts as an enzyme-specific inhibitor drug that selectively targets and downregulates LXR activity through inducing LXR-corepressor interaction .Physical And Chemical Properties Analysis

SR9243 is a solid substance with a molecular weight of 626.62 . It is white to off-white in color .Applications De Recherche Scientifique

Cancer Research

SR9243 has shown promising results in cancer research. It reduces cancer cell viability without cytotoxicity against non-malignant cells . It has been found to be effective in vivo, blocking glycolytic and lipogenic gene expression and inducing apoptosis in colon cancer xenografts .

Metabolism Studies

SR9243 plays a significant role in metabolism studies. It disrupts the Warburg effect in cancer cells, suppressing the expression of glycolytic and lipogenic genes and reducing glycolytic metabolites and lipid production .

Endocrinology & Metabolism

In the field of endocrinology and metabolism, SR9243 is used as a liver X receptor (LXR) inverse agonist . LXRs are nuclear receptors that act as ligand-dependent transcription factors and modulate lipid, cholesterol, and carbohydrate metabolism and homeostasis .

Transcription Factors Research

SR9243 is used in the study of transcription factors. It induces LXR-corepressor interaction at nanomolar concentrations .

Apoptosis Studies

SR9243 is used in apoptosis studies. It induces apoptosis in tumor cells without harming normal cells .

Liver Fibrosis Research

SR9243 has the ability to reduce liver fibrosis stimulated by bile-duct ligation (BDL) and carbon tetrachloride (CCL4) . It stimulates apoptosis without promoting weight loss, hepatotoxicity, and inflammation .

Safety And Hazards

Orientations Futures

SR9243 has shown efficacy in animal models of MAFLD, dyslipidemia, and cancer . Several classes of LXR inverse agonists have been identified and one is now in clinical trials for treatment of severe dyslipidemia . The dual targeting of CD133 and LXR is a promising strategy for targeting CD133+ CSCs-presenting dynamic metabolism and self-renewal potentials .

Propriétés

IUPAC Name |

N-[2-(3-bromophenyl)ethyl]-2,4,6-trimethyl-N-[[4-(3-methylsulfonylphenyl)phenyl]methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32BrNO4S2/c1-22-17-23(2)31(24(3)18-22)39(36,37)33(16-15-25-7-5-9-29(32)19-25)21-26-11-13-27(14-12-26)28-8-6-10-30(20-28)38(4,34)35/h5-14,17-20H,15-16,21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQFEJFTCLKXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CCC2=CC(=CC=C2)Br)CC3=CC=C(C=C3)C4=CC(=CC=C4)S(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32BrNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Bromophenethyl)-2,4,6-trimethyl-N-((3'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)methyl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.